3-(3-Fluorophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of isothiazoles. This compound features a five-membered ring containing sulfur and nitrogen atoms, along with a carboxylic acid functional group. The presence of a fluorophenyl group enhances its potential biological activity and chemical reactivity.
The synthesis and characterization of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid are often discussed in the context of medicinal chemistry and materials science. Its derivatives have been explored for various applications, including pharmaceuticals and agrochemicals.
This compound can be classified as:
The synthesis of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid can be achieved through several methods, including:
The molecular structure of 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid consists of:
The compound can undergo various chemical reactions, including:
These reactions generally require specific conditions, such as:
The mechanism of action for compounds like 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that isothiazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties, which are attributed to their ability to modulate various biochemical pathways.
3-(3-Fluorophenyl)isothiazole-5-carboxylic acid has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and applied science, showcasing how structural modifications can lead to enhanced biological activities and diverse applications.
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, constituting over 85% of clinically approved bioactive molecules [2]. Their structural diversity enables precise modulation of drug-like properties, including solubility, target binding affinity, and metabolic stability. Nitrogen-sulfur heterocycles like isothiazoles exemplify privileged scaffolds due to their balanced electron distribution and capacity for diverse non-covalent interactions with biological targets. The integration of fluorinated aryl systems and ionizable carboxylic acid groups further refines these properties, creating synergistic effects that enhance pharmacokinetic and pharmacodynamic outcomes. Within this chemical space, 3-(3-Fluorophenyl)isothiazole-5-carboxylic acid emerges as a structurally optimized scaffold combining three critical pharmacophoric elements: the isothiazole core, fluorophenyl substitution, and carboxylic acid functionalization—each contributing distinct advantages for drug discovery applications.
Isothiazoles—five-membered heterocycles featuring nitrogen and sulfur atoms—constitute a pharmaceutically significant class despite their absence in natural biological systems [3]. Their synthetic versatility and tunable electronic properties have enabled diverse therapeutic applications, ranging from kinase inhibition to antimicrobial activity. The isothiazole ring’s inherent dipole moment (1.61 D) facilitates dipole-dipole interactions and hydrogen bonding with biological targets, while its planar aromatic system permits π-stacking interactions critical for binding to hydrophobic enzyme pockets [5]. These properties underpin the clinical success of several isothiazole-containing drugs, such as the vascular endothelial growth factor receptor-2 (VEGFR2) inhibitor CP-547632 (IC₅₀ = 11 nM), which features a 3,5-disubstituted isothiazole core [3].
Recent drug discovery paradigms increasingly exploit isothiazoles as bioisosteric replacements for less stable heterocycles or carbonyl groups, improving metabolic stability without compromising target engagement [2] [9]. Computational analyses reveal that over 75% of heterocyclic drugs contain multiple heteroatoms, with nitrogen-sulfur combinations demonstrating superior drug-likeness scores in quantitative estimations (QED) [2]. The isothiazole scaffold’s capacity for scaffold-hopping is exemplified in the development of mGlu4 positive allosteric modulators, where 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides exhibit enhanced metabolic stability compared to predecessor compounds [3].
Table 1: Representative Bioactive Isothiazole Derivatives in Drug Discovery
Compound | Biological Target/Activity | Structural Features | Clinical/Research Status |
---|---|---|---|
CP-547632 | VEGFR2/FGFR inhibitor (IC₅₀ = 11/9 nM) | 3,5-Disubstituted isothiazole | Phase I clinical trials (oncology) |
Saccharin | Sweetener receptor agonist | 1,2-Benzisothiazol-3-one 1,1-dioxide | FDA-approved food additive |
Kathon™ 886 | Industrial microbicide | 2-Methyl-5-chloroisothiazol-3-one | Commercial biocide |
LY3372689* | mGlu4 positive allosteric modulator | Benzoisothiazole carboxamide | Preclinical optimization |
*Structural analog of disclosed mGlu4 PAMs |
The strategic incorporation of fluorine atoms and fluorinated aromatic systems has become indispensable in contemporary drug design. Fluorine’s unparalleled electronegativity (Pauling scale: 3.98) and modest steric footprint (van der Waals radius: 1.47 Å) enable subtle modulation of heterocyclic properties without significantly increasing molecular weight [9]. 3-Fluorophenyl substitution, specifically, induces distinctive effects: (1) Enhanced binding affinity through orthogonal dipole moments and fluorine-specific interactions with protein backbone amides or arginine residues; (2) Improved metabolic stability by blocking cytochrome P450-mediated oxidation at the meta-position; and (3) Optimized lipophilicity profiles (quantified by reduced ClogP values) that facilitate membrane penetration while maintaining aqueous solubility [4] .
In the context of isothiazole systems, fluorophenyl substitution at the 3-position creates a conjugated π-system that stabilizes the molecular topology through intramolecular charge transfer. This configuration is evident in 3-(3-fluorophenyl)isothiazole-5-carboxylic acid (CAS# 1338689-93-2), where the fluorine’s +M effect slightly activates the phenyl ring toward electrophilic interactions while its electron-withdrawing nature enhances the acidity of the carboxylic acid moiety [1] [4]. Such electronic modulation proves particularly advantageous in kinase inhibitors, where fluorinated heterocycles exhibit 5-10 fold potency increases over non-fluorinated analogs due to strengthened hydrophobic pocket interactions [9].
Table 2: Electronic and Pharmacological Effects of Fluorophenyl Substitution
Property Modulation | Mechanistic Basis | Impact on Drug Profile |
---|---|---|
Lipophilicity (ClogP) | σ-I electron withdrawal by fluorine | ↓ Membrane permeability / ↑ Solubility balance |
Metabolic Stability | Blockade of para-hydroxylation sites | ↑ Plasma half-life (reduced CYP450 metabolism) |
Acid-Base Properties | Inductive effect on adjacent carboxylic acids | ↑ Carboxylic acid acidity → Enhanced salt formation |
Target Affinity | Orthogonal dipoles & C-F···H-N hydrogen bonding | ↑ Binding specificity for hydrophobic enzyme pockets |
Crystal Packing | Fluorine’s solid-state supramolecular synthons | ↑ Crystallinity → Improved formulation stability |
Carboxylic acid functionalization of five-membered heterocycles serves as a multipurpose strategy for optimizing drug-like properties. Positioned at the 5-position of isothiazole rings, the carboxylic acid group: (1) Serves as a hydrogen bond donor/acceptor for target engagement; (2) Enhances aqueous solubility through ionization at physiological pH (pKₐ typically 3.5–4.5); and (3) Provides a versatile handle for bioconjugation or prodrug derivatization [1] [8] [9]. In 3-(3-fluorophenyl)isothiazole-5-carboxylic acid, the carboxylic acid’s proximity to the heterocyclic nitrogen creates a zwitterionic motif capable of intramolecular hydrogen bonding, as evidenced by its characteristic IR stretch at 1736 cm⁻¹ (C=O) and broad O-H absorption (2926 cm⁻¹) [8]. This configuration mimics endogenous α-ketoacid structures, facilitating interactions with enzymes utilizing carboxylate-binding domains.
Synthetic methodologies for accessing such derivatives have evolved toward greener protocols. Recent advances include the efficient conversion of carboxamides to carboxylic acids using NaNO₂ in trifluoroacetic acid (TFA), achieving 95–99% yields under mild conditions (0°C, 15 min) [8]. This method surpasses classical hydrolytic approaches by avoiding harsh acidic/basic conditions that could degrade the isothiazole ring. The carboxylic acid’s synthetic versatility is demonstrated by its conversion to bioactive derivatives such as carboxamides (e.g., anti-inflammatory agents) and esters (prodrug candidates), while its inherent polarity contributes favorably to ligand efficiency metrics [9]. In VEGFR2 inhibitors, the isothiazole-5-carboxylate moiety directly coordinates with kinase domain arginine residues via salt bridge formation—a critical interaction replicated in 3-(3-fluorophenyl)isothiazole-5-carboxylic acid’s potential as a kinase inhibitor precursor [3] [9].
Table 3: Synthetic Pathways to Isothiazole-5-carboxylic Acid Derivatives
Synthetic Route | Conditions | Yield (%) | Advantages |
---|---|---|---|
Carboxamide Hydrolysis | NaNO₂ (4 equiv.), TFA, 0°C, 15 min | 95–99 | Mild conditions, avoids ring degradation |
Hantzsch Thiazole Synthesis | α-Haloketones + thioamides | 45–75 | Direct assembly from acyclic precursors |
Robinson-Gabriel Cyclization | Acylamino-ketones + P₂S₅, Δ | 50–70 | Applicable to fused isothiazole systems |
Metal-Catalyzed Coupling | Pd-catalyzed carbonylation of haloisothiazoles | 60–80 | Enables late-stage diversification |
Oxidative Methods | KMnO₄ oxidation of 5-methylisothiazoles | 40–65 | Functional group tolerant |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4